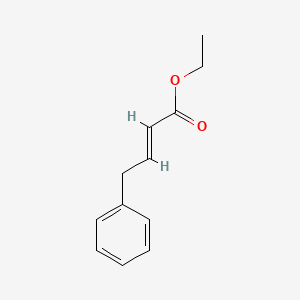
Sulphur Brown 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulphur Brown 10, also known as C.I. 53056, is a synthetic dye primarily used in the textile industry. It is a member of the sulphur dyes, which are known for their ability to produce deep, rich colors on fabrics. This compound is characterized by its brown hue and is commonly used for dyeing cotton, hemp, viscose, and other cellulosic fibers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The reaction typically involves heating 4-methylbenzene-1,3-diamine with sulphur at high temperatures (210-250°C) for an extended period (15 hours). The product is then dissolved in sodium sulfide and sodium hydroxide solution, followed by the addition of salt and further heating to 240-250°C .
Industrial Production Methods
In industrial settings, the production of Sulphur Brown 10 involves large-scale thionation processes. The raw materials, such as 4-methylbenzene-1,3-diamine and sulphur, are subjected to controlled heating and reaction conditions to ensure consistent quality and yield. The final product is typically a deep brown powder that is insoluble in water but soluble in sodium sulfide solution .
Análisis De Reacciones Químicas
Types of Reactions
Sulphur Brown 10 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored compounds.
Substitution: The dye can participate in substitution reactions, where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Sodium sulfide, sodium dithionite.
Reaction Conditions: High temperatures (210-250°C) and alkaline conditions are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the dye, which exhibit different shades and solubility properties .
Aplicaciones Científicas De Investigación
Sulphur Brown 10 has several applications in scientific research:
Chemistry: Used as a reagent in various chemical analyses and reactions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential antimicrobial properties.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of leather and paper
Mecanismo De Acción
The mechanism of action of Sulphur Brown 10 involves its interaction with fibers and other substrates. The dye molecules form strong bonds with the fibers, resulting in a stable and durable coloration. The molecular targets include the hydroxyl groups on cellulose fibers, which interact with the dye through hydrogen bonding and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
Sulphur Black 1: Known for its deep black color and used in similar applications.
Sulphur Blue 7: Produces a blue hue and is used for dyeing cellulosic fibers.
Sulphur Green 14: Provides green shades and is used in the textile industry.
Uniqueness
Sulphur Brown 10 is unique due to its specific brown hue and its ability to produce consistent and durable coloration on a variety of fibers. Its synthesis and application processes are well-established, making it a reliable choice for industrial dyeing purposes .
Propiedades
Número CAS |
1326-51-8 |
|---|---|
Fórmula molecular |
C7H6F3N3O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



